molecular formula C10H19NO2 B8331934 Ethyl azocane-2-carboxylate

Ethyl azocane-2-carboxylate

Cat. No.: B8331934
M. Wt: 185.26 g/mol
InChI Key: POABDAADPWOIBT-UHFFFAOYSA-N
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Description

Ethyl azocane-2-carboxylate is an organic compound characterized by an eight-membered azocane ring (a saturated heterocycle containing one nitrogen atom) esterified with an ethyl group at the 2-carboxylate position. Its structural analogs, such as ethyl esters of smaller nitrogen-containing heterocycles (e.g., piperidine or pyrrolidine derivatives), are better studied, often serving as intermediates in drug synthesis or as ligands in coordination chemistry .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl azocane-2-carboxylate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)9-7-5-3-4-6-8-11-9/h9,11H,2-8H2,1H3

InChI Key

POABDAADPWOIBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl azocane-2-carboxylate belongs to a broader class of ethyl carboxylate derivatives of nitrogen-containing heterocycles. Key structural analogs include:

Compound Core Heterocycle Ring Size Functional Groups Known Applications
This compound Azocane 8-membered Ethyl ester, secondary amine Research intermediate (theoretical)
Ethyl piperidine-2-carboxylate Piperidine 6-membered Ethyl ester, secondary amine Chiral building block in drug synthesis
Ethyl 1,9-dihydroxyacridine-2-carboxylate Acridine 3-fused rings Ethyl ester, hydroxyl groups Fluorescent probes (potential)

In contrast, ethyl 1,9-dihydroxyacridine-2-carboxylate () features a rigid tricyclic acridine core with hydroxyl substituents, suggesting divergent applications in photochemistry or diagnostics .

Physicochemical Properties

Data on this compound’s solubility, melting point, and stability are scarce. Comparatively:

  • Ethyl piperidine-2-carboxylate: Highly soluble in polar solvents (e.g., ethanol, DMSO) due to its smaller ring and amine group.
  • Ethyl 1,9-dihydroxyacridine-2-carboxylate: Limited solubility in water but moderate in organic solvents; stability under UV light is untested .

The azocane derivative’s larger ring may reduce solubility in aqueous media compared to piperidine analogs but improve lipid membrane permeability.

Q & A

Basic: What are the optimal synthetic routes for Ethyl azocane-2-carboxylate to achieve high yield and purity?

To synthesize this compound, focus on reaction optimization:

  • Reagent Selection : Use high-purity precursors (e.g., azocane-2-carboxylic acid and ethanol) with acid catalysts (e.g., sulfuric acid) under anhydrous conditions.
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to favor esterification while minimizing side reactions.
  • Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis or HPLC.
  • Safety : Follow protocols for handling corrosive catalysts and volatile solvents, including fume hood use and proper waste disposal .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach ensures structural validation:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbonyl functionality.
  • IR Spectroscopy : Identify ester C=O stretches (~1740 cm1^{-1}) and N-H vibrations (if applicable).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For crystalline samples, use SHELX software for structure refinement and absolute configuration determination .

Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?

Address discrepancies through systematic validation:

Literature Cross-Check : Compare data across peer-reviewed journals, noting solvent effects or instrumentation differences.

Experimental Replication : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature).

Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental results .

Statistical Analysis : Apply multivariate analysis to identify outliers in datasets.

Advanced: What computational strategies are effective for modeling the electronic structure of this compound?

Use hybrid DFT methods to balance accuracy and computational cost:

  • Functional Selection : B3LYP (Becke-3-parameter exchange with Lee-Yang-Parr correlation) incorporates exact exchange for improved thermochemical predictions .
  • Basis Sets : 6-311++G(d,p) captures polarization and diffuse effects for ester and amine groups.
  • Applications : Calculate HOMO-LUMO gaps, electrostatic potential maps, and reaction pathways (e.g., hydrolysis mechanisms).

Basic: What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize acids with sodium bicarbonate; absorb solvents with inert materials.
  • Disposal : Follow hazardous waste guidelines for organic azides and esters .

Advanced: How can mechanistic studies elucidate this compound’s reactivity in nucleophilic acyl substitution?

  • Kinetic Analysis : Monitor reaction rates under varying pH and temperature to infer transition states.
  • Isotopic Labeling : Use 18O^{18}O-labeled water or alcohols to track acyl-oxygen cleavage.
  • Computational Modeling : Employ DFT to simulate intermediates (e.g., tetrahedral or oxonium ions) and energy profiles .

Basic: What crystallographic methods are recommended for determining this compound’s solid-state structure?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to reduce thermal motion.
  • Structure Solution : Apply direct methods (SHELXS) and refine with SHELXL, incorporating anisotropic displacement parameters .
  • Validation : Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis.

Advanced: How can researchers assess this compound’s stability under varying environmental conditions?

  • Accelerated Aging Studies : Expose samples to heat (40–60°C), humidity (75% RH), or UV light, then quantify degradation via HPLC or GC-MS.
  • Kinetic Modeling : Fit degradation data to Arrhenius or Weibull models to predict shelf life.
  • Statistical Design : Use response surface methodology (RSM) to evaluate interactive effects of temperature, pH, and light .

Methodological Notes

  • Data Presentation : Tabulate synthetic yields, spectroscopic shifts, and computational results using ACS-style formatting .
  • Ethical Reporting : Disclose replication attempts and computational parameters to ensure reproducibility .

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